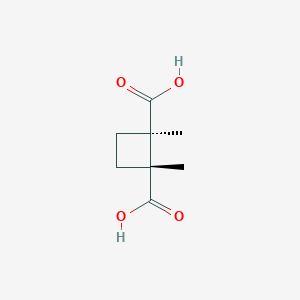
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: is an organic compound characterized by a cyclobutane ring with two methyl groups and two carboxylic acid groups in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid, where the substituents are positioned on opposite sides of the cyclobutane ring, resulting in distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The resulting product is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of photochemical reactors to ensure efficient dimerization of trans-cinnamic acid, followed by hydrolysis under controlled conditions to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, including ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups can be converted into esters, amides, or other derivatives using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid or pyridine.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, other derivatives.
Applications De Recherche Scientifique
Chemistry: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and polymers with specific properties .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid cyclobutane ring can provide a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and materials. Its ability to form stable, high-performance polymers makes it valuable in materials science .
Mécanisme D'action
The mechanism of action of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and stability. The cyclobutane ring provides a rigid framework that can enhance the specificity and binding affinity of the compound to its targets .
Comparaison Avec Des Composés Similaires
cis-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: The cis isomer has both methyl and carboxylic acid groups on the same side of the cyclobutane ring, resulting in different physical and chemical properties.
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid: This compound has a smaller cyclopropane ring, leading to different reactivity and stability.
1,2-Dimethylcyclohexane-1,2-dicarboxylic acid: The larger cyclohexane ring provides more flexibility and different steric interactions compared to the cyclobutane ring.
Uniqueness: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is unique due to its rigid cyclobutane ring and trans configuration, which impart distinct stereochemical properties. These features make it valuable in applications requiring specific spatial arrangements and stability .
Propriétés
Numéro CAS |
23472-39-1 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m1/s1 |
Clé InChI |
UAVBJCGFDYWJAG-HTQZYQBOSA-N |
SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
SMILES isomérique |
C[C@@]1(CC[C@]1(C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(CCC1(C)C(=O)O)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)
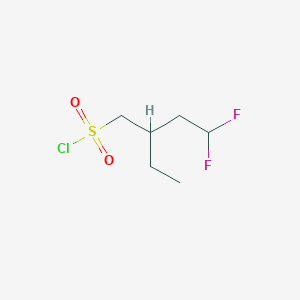

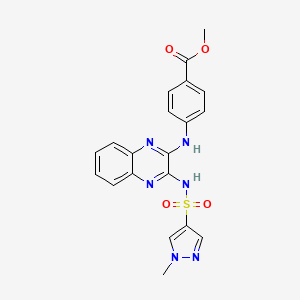
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)
![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)
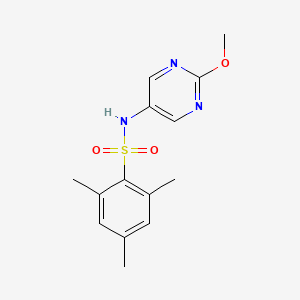
![N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2752479.png)
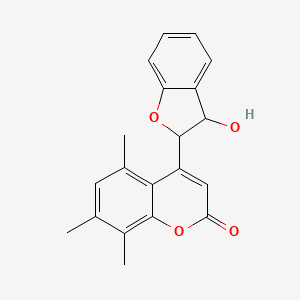
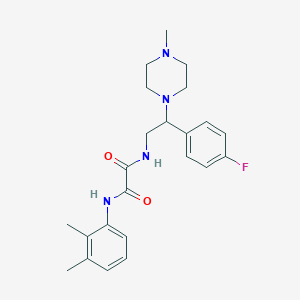
![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)
